molecular formula C17H19N3O B7555497 2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

Cat. No. B7555497
M. Wt: 281.35 g/mol
InChI Key: CJIVUSJBSIZRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is a novel compound that has gained significant scientific interest due to its potential therapeutic applications. This compound is also known by its chemical name, APPE, and is a member of the pyrrolidine family of compounds. APPE has been extensively studied for its pharmacological properties, which make it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of APPE is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. APPE has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are all involved in the inflammatory response.
Biochemical and Physiological Effects:
APPE has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. APPE has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response.

Advantages and Limitations for Lab Experiments

APPE has several advantages for use in lab experiments. It is a highly potent compound, which means that it can be used at lower concentrations than other compounds. It is also highly selective, which means that it can target specific pathways without affecting other pathways. However, APPE has some limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on APPE. One area of research is the development of new synthetic methods for APPE that are more efficient and cost-effective. Another area of research is the investigation of APPE as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of APPE and its potential side effects.

Synthesis Methods

The synthesis of APPE is a complex process that involves several steps. The first step involves the synthesis of 2-(3-aminophenyl)ethanone, which is then reacted with 2-pyridin-4-ylpyrrolidine to form the final product, APPE. The synthesis of APPE requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.

Scientific Research Applications

APPE has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and inflammation. APPE has been shown to have potent anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).

properties

IUPAC Name

2-(3-aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-15-4-1-3-13(11-15)12-17(21)20-10-2-5-16(20)14-6-8-19-9-7-14/h1,3-4,6-9,11,16H,2,5,10,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIVUSJBSIZRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

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